Betamethasone 9(11)-ene

Description

Properties

IUPAC Name |

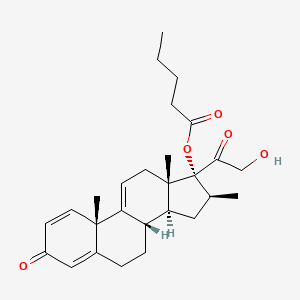

[(8S,10S,13S,14S,16S,17R)-17-(2-hydroxyacetyl)-10,13,16-trimethyl-3-oxo-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-17-yl] pentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H36O5/c1-5-6-7-24(31)32-27(23(30)16-28)17(2)14-22-20-9-8-18-15-19(29)10-12-25(18,3)21(20)11-13-26(22,27)4/h10-12,15,17,20,22,28H,5-9,13-14,16H2,1-4H3/t17-,20+,22-,25-,26-,27-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMWBLDMZUXMBDQ-RQSDUSTKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)OC1(C(CC2C1(CC=C3C2CCC4=CC(=O)C=CC43C)C)C)C(=O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC(=O)O[C@@]1([C@H](C[C@@H]2[C@@]1(CC=C3[C@H]2CCC4=CC(=O)C=C[C@@]43C)C)C)C(=O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H36O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16125-28-3 | |

| Record name | Betamethasone valerate delta-9(11) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016125283 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BETAMETHASONE VALERATE .DELTA.-9(11) | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LGH6J3DYH2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Betamethasone 9(11)-ene typically involves the degradation or side reactions during the production of Betamethasone Valerate. The specific synthetic routes and reaction conditions can vary, but they generally involve the use of organic solvents, catalysts, and controlled temperature and pressure conditions to facilitate the formation of the impurity.

Industrial Production Methods

In industrial settings, the production of this compound is usually minimized through stringent quality control measures. when it is produced, it is often isolated and characterized using techniques such as High-Performance Liquid Chromatography (HPLC) to ensure that its levels remain within acceptable limits.

Chemical Reactions Analysis

Types of Reactions

Betamethasone 9(11)-ene can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of hydroxylated derivatives, while reduction may produce dehydrogenated compounds.

Scientific Research Applications

Analytical Chemistry

Role as a Reference Standard

- Betamethasone 9(11)-ene serves as a reference standard in analytical methods, particularly High-Performance Liquid Chromatography (HPLC). It is crucial for validating the purity of Betamethasone Valerate formulations.

Quality Control

- The compound's levels are monitored to ensure compliance with pharmaceutical standards. Its quantification helps in assessing the quality of corticosteroids produced in industrial settings.

Biological Studies

Investigating Biological Activity

- Research has focused on the biological activity of this compound, including its interaction with cellular components and potential effects on gene expression related to inflammation .

Mechanism of Action

- Although not extensively studied, it is believed that this compound interacts with glucocorticoid receptors, influencing inflammatory pathways by modulating gene expression related to inflammatory responses .

Medical Research

Pharmacokinetics and Pharmacodynamics

- Studies have been conducted to understand the pharmacokinetic and pharmacodynamic properties of this compound, providing insights into its impact on drug efficacy and safety profiles .

Clinical Applications

- While not used therapeutically on its own, its implications in formulations like Betamethasone Valerate make it relevant for clinical research aimed at treating inflammatory conditions such as eczema and psoriasis .

Comparative Analysis with Related Compounds

| Compound | Therapeutic Use | Unique Properties |

|---|---|---|

| Betamethasone Valerate | Treatment of inflammatory skin diseases | Widely used corticosteroid with established efficacy |

| Betamethasone Dipropionate | Anti-inflammatory and immunosuppressive | Similar structure but different pharmacokinetics |

| Betamethasone Acetate | Localized anti-inflammatory effects | Distinct ester form with varied absorption rates |

Case Study 1: Quality Control in Pharmaceutical Manufacturing

In a study examining the production of Betamethasone Valerate, researchers utilized HPLC to quantify impurities, including this compound. The findings highlighted that maintaining impurity levels within acceptable limits is essential for ensuring patient safety and drug efficacy.

A study investigated the effects of this compound on cellular inflammation markers. Results indicated that this compound could modulate inflammatory responses similarly to its parent compound, suggesting potential implications for understanding corticosteroid action at a molecular level .

Mechanism of Action

The mechanism of action of Betamethasone 9(11)-ene is not as well-studied as that of Betamethasone Valerate itself. it is believed to interact with similar molecular targets, such as glucocorticoid receptors, and may influence inflammatory pathways by modulating the expression of specific genes and proteins involved in the inflammatory response.

Comparison with Similar Compounds

Key Observations:

- Epoxide vs. Hydroxyl Groups : The 9,11-epoxide in this compound replaces the 11β-hydroxyl group in betamethasone, reducing hydrogen-bonding capacity and altering metabolic pathways .

- Enantiomerism: Betamethasone and dexamethasone are enantiomers differing only in the chirality of the 16-methyl group. This minor structural change impacts receptor binding and clinical outcomes .

- Esterification : Propionate esters in Betamethasone Dipropionate enhance lipophilicity, prolonging dermal activity, while the phosphate group in Betamethasone Sodium Phosphate improves water solubility for systemic use .

Pharmacological and Clinical Differences

Pharmacokinetics

- Renal Elimination: Betamethasone increases glomerular filtration rate (GFR), accelerating the elimination of co-administered drugs like amikacin.

- Half-life : Betamethasone Sodium Phosphate has a shorter half-life in systemic circulation due to rapid hydrolysis to the active metabolite, whereas Betamethasone Dipropionate’s esters delay absorption .

Biological Activity

Betamethasone 9(11)-ene is a synthetic corticosteroid derived from betamethasone, notable for its anti-inflammatory and immunosuppressive properties. This article examines its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of an epoxide group at positions 9 and 11, which significantly influences its biological activity. The molecular formula is CHO with a molecular weight of approximately 360.45 g/mol. The compound's structure enhances its potency compared to other corticosteroids, allowing for effective modulation of inflammatory responses.

The primary mechanism through which this compound exerts its effects is via glucocorticoid receptor (GR) binding . Upon binding to GRs, the compound translocates to the nucleus, where it modulates the transcription of various genes involved in inflammation and immune responses. This action leads to:

- Inhibition of pro-inflammatory cytokines : Reduces the expression of interleukins (IL-1, IL-6) and tumor necrosis factor-alpha (TNF-α).

- Promotion of anti-inflammatory proteins : Increases the expression of lipocortin-1, which inhibits phospholipase A2 and subsequently reduces arachidonic acid release.

Therapeutic Applications

This compound is utilized in various clinical settings due to its potent biological activity:

- Dermatology : Effective in treating inflammatory skin conditions such as eczema and psoriasis.

- Pain Management : Used in local injections for pain relief in conditions like supraspinatus tendon tears, as highlighted in a study where patients receiving local injections reported significant pain relief and improved shoulder function over time .

- Autoimmune Disorders : Its immunosuppressive properties make it suitable for managing conditions like rheumatoid arthritis.

Efficacy Studies

A significant study investigated the efficacy of this compound in managing pain post-supraspinatus tendon repair surgery. The study involved:

- Participants : 38 patients with long-term pain post-surgery.

- Methodology : Patients were divided into experimental (received Betamethasone injections) and control groups.

- Results : After three months, no significant differences were observed; however, at four to six months post-treatment, the experimental group showed significantly lower Visual Analogue Scale (VAS) scores and improved Pittsburgh Sleep Quality Index (PSQI) scores compared to controls .

Comparative Analysis with Other Corticosteroids

A comparative analysis highlights this compound's efficacy against other corticosteroids:

| Compound Name | Potency Level | Unique Features |

|---|---|---|

| Betamethasone Valerate | Moderate | Less potent than this compound |

| Dexamethasone | High | More potent glucocorticoid activity |

| Methylprednisolone | Moderate | Different anti-inflammatory profile |

| Triamcinolone | Moderate | Often used for joint injections |

This table illustrates that this compound stands out due to its specific epoxide modification that enhances its anti-inflammatory potency compared to other corticosteroids.

Case Studies

Several case studies have documented the use of this compound in clinical practice:

- Case Study on Eczema Treatment : A patient with severe eczema showed marked improvement after a regimen involving topical application of this compound over eight weeks.

- Chronic Pain Management : In a cohort study involving patients with chronic pain syndromes, those treated with local injections of Betamethasone reported significant reductions in pain levels and improved quality of life metrics.

Q & A

Basic: What experimental methodologies are recommended for synthesizing and characterizing Betamethasone 9(11)-ene?

Answer:

Synthesis should follow validated protocols for corticosteroid derivatives, emphasizing regioselective modifications at the 9(11)-ene position. Key steps include:

- Synthesis : Use Grignard reactions or enzymatic catalysis to introduce the 9(11)-ene moiety, ensuring purity via column chromatography .

- Characterization : Employ nuclear magnetic resonance (NMR; 1H/13C) to confirm structural integrity, high-resolution mass spectrometry (HRMS) for molecular weight validation, and HPLC with UV detection for purity assessment (>98%). Tabulate spectral data (e.g., chemical shifts, coupling constants) and chromatographic parameters (e.g., retention time, mobile phase ratios) .

Basic: How can researchers ensure reproducibility in pharmacological assays involving this compound?

Answer:

- Standardization : Use validated cell lines (e.g., RAW 264.7 macrophages for anti-inflammatory assays) and strict positive/negative controls (e.g., dexamethasone for glucocorticoid receptor affinity).

- Dosage : Report concentrations as IC50/EC50 values with 95% confidence intervals, derived from dose-response curves (≥3 independent replicates).

- Data Documentation : Include raw data tables for biological activity (e.g., cytokine inhibition rates) and statistical methods (e.g., ANOVA with post-hoc Tukey tests) .

Advanced: How should researchers address contradictions in spectral data for this compound derivatives?

Answer:

- Comparative Analysis : Cross-validate NMR and X-ray crystallography data to resolve ambiguities in stereochemistry. For instance, compare experimental 13C NMR shifts with computational predictions (e.g., DFT calculations) .

- Error Propagation : Quantify uncertainties in spectroscopic measurements (e.g., signal-to-noise ratios, integration errors) and report them alongside processed data .

- Collaborative Verification : Share raw spectra with independent labs for blinded reanalysis to confirm structural assignments .

Advanced: What computational strategies are effective for predicting this compound’s pharmacokinetic properties?

Answer:

- In Silico Modeling : Use molecular docking (e.g., AutoDock Vina) to assess binding affinity to glucocorticoid receptors. Validate predictions with in vitro assays (e.g., SPR biosensors for binding kinetics) .

- ADMET Prediction : Apply tools like SwissADME to estimate bioavailability, logP, and CYP450 interactions. Cross-reference results with experimental plasma protein binding data .

- Data Integration : Combine QSAR models with metabolomics datasets to predict metabolite formation and toxicity pathways .

Advanced: How can researchers optimize experimental designs to investigate this compound’s anti-inflammatory mechanisms?

Answer:

- Hypothesis-Driven Workflow : Frame questions using FINER criteria (Feasible, Novel, Ethical, Relevant). Example: “Does this compound modulate NF-κB signaling via non-genomic pathways?” .

- Multi-Omics Integration : Pair RNA-seq data (to identify differentially expressed genes) with phosphoproteomics to map signaling cascades .

- Controls : Include siRNA knockdowns of target proteins (e.g., GRα) to confirm mechanism specificity .

Advanced: What statistical approaches are suitable for analyzing dose-dependent toxicity data of this compound?

Answer:

- Nonlinear Regression : Fit dose-response data to a four-parameter logistic model (e.g., GraphPad Prism) to calculate LD50/LC50 values .

- Sensitivity Analysis : Quantify the impact of subsampling errors (e.g., mTE, sTE) on toxicity conclusions using Monte Carlo simulations .

- Reporting : Adhere to Nature Research’s reproducibility guidelines by detailing sample sizes, statistical tests (e.g., two-tailed t-tests), and effect sizes (e.g., Cohen’s d) .

Advanced: How can researchers validate the purity of this compound batches in long-term stability studies?

Answer:

- Accelerated Degradation Tests : Use forced degradation (e.g., heat, light, pH extremes) followed by HPLC-MS to identify degradation products. Report peak area percentages for impurities .

- Stability-Indicating Assays : Develop validated UPLC methods with photodiode array detection to monitor isomerization or oxidation at the 9(11)-ene site .

- Data Transparency : Publish chromatograms and mass spectra in supplementary materials with metadata (e.g., column type, gradient program) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.